![molecular formula C23H30BrNO4 B124643 9-Hydroxypropantheline Bromide CAS No. 93446-02-7](/img/structure/B124643.png)
9-Hydroxypropantheline Bromide
Overview
Description
9-Hydroxypropantheline Bromide, also known as Propantheline Bromide Related Compound A, is a compound with the empirical formula C23H30BrNO4 and a molecular weight of 464.39 . It is used as a reference standard in the pharmaceutical industry .
Molecular Structure Analysis
The molecular structure of 9-Hydroxypropantheline Bromide is represented by the empirical formula C23H30BrNO4 . The compound has a molecular weight of 464.39 .
Scientific Research Applications
Identification in Pharmaceutical Products 9-Hydroxypropantheline Bromide has been identified as a major impurity in propantheline bromide tablets. This identification was based on proton magnetic resonance (PMR) and mass spectra (MS), confirmed through methanolysis of the tablet extract. A liquid chromatographic (LC) procedure was developed for quantitation of 9-Hydroxypropantheline Bromide in the presence of propantheline bromide and related compounds (Ford et al., 1984).
Analytical Chemistry and Water Treatment Studies on bromide-containing water treated with the ultraviolet (UV)/chlorine process revealed that reactive species like hydroxyl radicals and halogen radicals are formed, leading to the formation of bromate, a probable human carcinogen. The research highlights the role of bromide, including compounds like 9-Hydroxypropantheline Bromide, in enhancing bromate formation under specific conditions such as UV fluence, bromide concentration, and pH values (Fang et al., 2017).
Impact on DNA Transcription The effects of 9-hydroxy ellipticine and ethidium bromide on the transcription of the kinetoplast DNA of Trypanosoma cruzi by E. coli RNA polymerase were studied. 9-Hydroxy ellipticine, similar in structure to 9-Hydroxypropantheline Bromide, acts at the template level and affects initiation and elongation of transcription, illustrating the potential biochemical impacts of similar compounds (Bénard & Riou, 1977).
Cellular Uptake and Phototherapy Research Research on 9-hydroxypheophorbide-α, a chlorophyll derivative and structurally related to 9-Hydroxypropantheline Bromide, showed its effectiveness in photodynamic therapy of tumor cells. The study investigated its uptake, retention, and photodynamic effect against human cervical cancer cells, providing insights into similar compounds' potential use in cancer therapy (Ahn et al., 2013).
Safety and Hazards
9-Hydroxypropantheline Bromide is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn when handling this compound .
Mechanism of Action
Target of Action
9-Hydroxypropantheline Bromide, a derivative of Propantheline Bromide, primarily targets the Muscarinic Acetylcholine Receptor M1 . This receptor plays a crucial role in mediating the actions of the neurotransmitter acetylcholine in the peripheral and central nervous system .
Mode of Action
The compound acts as an antagonist at the Muscarinic Acetylcholine Receptor M1 . It achieves its action via a dual mechanism: a specific anticholinergic effect (antimuscarinic) at the acetylcholine-receptor sites and a direct effect upon smooth muscle (musculotropic) . By blocking the action of acetylcholine, it reduces the effect of this neurotransmitter on smooth muscle .
Biochemical Pathways
The antagonistic action of 9-Hydroxypropantheline Bromide on the Muscarinic Acetylcholine Receptor M1 affects various biochemical pathways. It inhibits gastrointestinal propulsive motility and decreases gastric acid secretion . It also controls excessive pharyngeal, tracheal, and bronchial secretions .
Pharmacokinetics
The compound’s pharmacokinetics, particularly its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are crucial for understanding its bioavailability. For its parent compound, Propantheline Bromide, it is known that it is metabolized in the liver via hydrolysis to inactive metabolites .
Result of Action
The molecular and cellular effects of 9-Hydroxypropantheline Bromide’s action primarily involve the relaxation of smooth muscle in the gastrointestinal tract and a reduction in secretions . This results in relief from cramps and spasms of the stomach, intestines, and bladder .
properties
IUPAC Name |
2-(9-hydroxyxanthene-9-carbonyl)oxyethyl-methyl-di(propan-2-yl)azanium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30NO4.BrH/c1-16(2)24(5,17(3)4)14-15-27-22(25)23(26)18-10-6-8-12-20(18)28-21-13-9-7-11-19(21)23;/h6-13,16-17,26H,14-15H2,1-5H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMADSXCPWAZRH-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[N+](C)(CCOC(=O)C1(C2=CC=CC=C2OC3=CC=CC=C31)O)C(C)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20918431 | |
Record name | N-{2-[(9-Hydroxy-9H-xanthene-9-carbonyl)oxy]ethyl}-N-methyl-N-(propan-2-yl)propan-2-aminium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20918431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Hydroxypropantheline Bromide | |
CAS RN |
93446-02-7 | |
Record name | 9-Hydroxypropantheline bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093446027 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-{2-[(9-Hydroxy-9H-xanthene-9-carbonyl)oxy]ethyl}-N-methyl-N-(propan-2-yl)propan-2-aminium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20918431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 9-Hydroxypropantheline Bromide in pharmaceutical analysis?
A1: 9-Hydroxypropantheline Bromide is identified as a major impurity in Propantheline Bromide tablets [, ]. This identification is crucial for quality control in pharmaceutical manufacturing. The presence of impurities can impact drug efficacy and safety.
Q2: How can we accurately quantify 9-Hydroxypropantheline Bromide in Propantheline Bromide formulations?
A2: A liquid chromatography (LC) method has been developed to quantify 9-Hydroxypropantheline Bromide in the presence of Propantheline Bromide, xanthone, and xanthanoic acid []. Additionally, a reverse-phase HPLC method offers a fast, sensitive, and specific approach for determining 9-Hydroxypropantheline Bromide along with other related compounds in tablets []. This method utilizes a C8 column and a mobile phase containing acetonitrile, water, and tetrahydrofuran, allowing for the separation and quantification of the target compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.